

2-Bromo-6-methylisonicotinic acid structural analysis

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Compound of Interest

Compound Name: 2-Bromo-6-methylisonicotinic acid

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An In-depth Technical Guide on the Structural Analysis of 2-Bromo-6-methylisonicotinic Acid

Abstract

This technical guide provides a comprehensive structural analysis of **2-Bromo-6-methylisonicotinic acid** (IUPAC Name: 2-bromo-6-methylpyridine-4-carboxylic acid). The document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It covers the compound's structural characteristics, spectroscopic properties, and relevant experimental protocols. Quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

2-Bromo-6-methylisonicotinic acid is a halogenated pyridine derivative with significant potential as a versatile synthetic intermediate in the construction of complex heterocyclic frameworks.[1] Its molecular structure, characterized by a pyridine ring substituted with a bromine atom, a methyl group, and a carboxylic acid group, makes it a valuable building block in medicinal chemistry and material science. The strategic placement of these functional groups influences its chemical reactivity, biological activity, and pharmacokinetic properties.[1] This guide details the analytical techniques used to elucidate and confirm its structure.

Compound Identification:



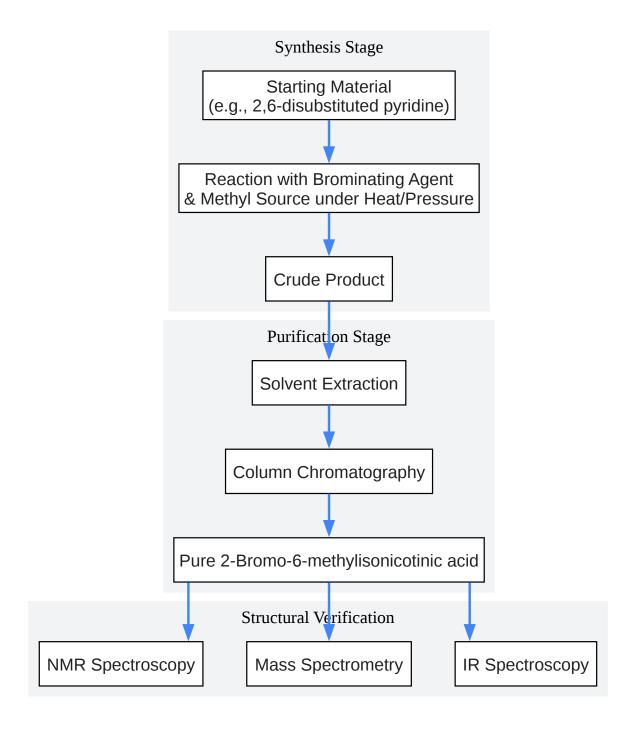
Identifier	Value
IUPAC Name	2-bromo-6-methylpyridine-4-carboxylic acid[1]
CAS Number	25462-84-4[1]
Molecular Formula	C7H6BrNO2[1]
Molecular Weight	216.03 g/mol [1]

| PubChem CID | 72211852[1] |

Synthesis and Purification Workflow

The synthesis of **2-Bromo-6-methylisonicotinic acid** and its derivatives often involves the functionalization of a pre-existing pyridine ring. While a specific protocol for the direct synthesis of this exact molecule is not readily available in the provided search results, a general workflow can be inferred from the synthesis of similar compounds like 2-Bromo-6-alkylaminopyridines.[2] The process typically involves high-pressure and high-temperature reactions to achieve the desired substitution on the pyridine core.





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Caption: General workflow for the synthesis and purification of **2-Bromo-6-methylisonicotinic** acid.



Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation of **2-Bromo-6-methylisonicotinic acid**. These techniques provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific NMR data for **2-Bromo-6-methylisonicotinic acid** is not provided in the search results, expected chemical shifts can be inferred from related structures. For its methyl ester, Methyl 2-bromo-6-methylisonicotinate, documentation including NMR is often available from suppliers.[3][4][5]

Expected ¹H NMR Spectral Data (Illustrative) The following are predicted values based on standard chemical shift tables and data from similar compounds.

Proton	Expected Chemical Shift (ppm)	Multiplicity
Pyridine-H (Position 3)	7.5 - 8.0	Singlet (or narrow doublet)
Pyridine-H (Position 5)	7.5 - 8.0	Singlet (or narrow doublet)
-CH₃	2.5 - 2.7	Singlet

| -COOH | 10.0 - 13.0 | Broad Singlet |

Expected ¹³C NMR Spectral Data (Illustrative)



Carbon	Expected Chemical Shift (ppm)	
C=O (Carboxylic Acid)	165 - 175	
C-Br (Position 2)	140 - 150	
C-COOH (Position 4)	145 - 155	
C-CH₃ (Position 6)	155 - 165	
C-H (Positions 3, 5)	120 - 130	

|-CH₃ | 20 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **2-Bromo-6-methylisonicotinic acid** is expected to show characteristic absorption bands for the carboxylic acid, the C-Br bond, and the aromatic pyridine ring.

Expected IR Absorption Bands

Functional Group	Wavenumber (cm⁻¹)	Description
O-H stretch (Carboxylic Acid)	2500 - 3300	Broad
C=O stretch (Carboxylic Acid)	1680 - 1710	Strong
C=C, C=N stretch (Pyridine Ring)	1450 - 1600	Medium to Strong

| C-Br stretch | 500 - 600 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. For **2-Bromo-6-methylisonicotinic acid** (C₇H₆BrNO₂), the mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), leading to two molecular ion peaks [M]+ and [M+2]+ of nearly equal intensity.



Expected Mass Spectrometry Data

lon	m/z (relative to ⁷⁹ Br)	m/z (relative to ⁸¹ Br)
[M] ⁺	~214.96	~216.96
[M-OH]+	~197.95	~199.95

| [M-COOH]+ | ~169.97 | ~171.97 |

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable analytical data. The following sections outline standard protocols for key analytical techniques.

Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromo-6-methylisonicotinic** acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
- Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument to optimize the magnetic field homogeneity.
- Data Acquisition: Acquire ¹H NMR spectra using a standard pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.
- Data Processing: Apply Fourier transformation to the raw data. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Protocol for IR Spectroscopy (ATR-FTIR)

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Background Scan: Record a background spectrum of the clean, empty ATR crystal.



- Sample Scan: Lower the ATR anvil to press the sample against the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Structural Analysis Workflow

The overall process of structural analysis involves a logical sequence of experiments and data interpretation to confirm the identity and purity of the compound.



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